molecular formula C18H20N2O2S2 B2760843 2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 896353-51-8

2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2760843
CAS No.: 896353-51-8
M. Wt: 360.49
InChI Key: VHRLWYCOJIGNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2). Its molecular scaffold is structurally related to known CDK2 inhibitors that target the kinase's ATP-binding pocket, a key regulatory site for its enzymatic activity. CDK2 plays a critical role in driving the cell cycle, particularly the G1 to S phase transition, and its dysregulation is a hallmark of numerous cancers. Consequently, targeted inhibition of CDK2 is a prominent strategy in oncology research aimed at halting the proliferation of tumor cells. This compound serves as a valuable chemical probe for investigating the specific contributions of CDK2 signaling in cell cycle dynamics, DNA replication, and tumorigenesis. Researchers utilize this inhibitor in mechanistic studies to dissect CDK2-dependent pathways, to explore synthetic lethal interactions in cancer models with specific genetic vulnerabilities, such as CCNE1 amplification, and to evaluate its potential therapeutic efficacy in pre-clinical settings. Recent research has revitalized interest in CDK2 inhibition as a therapeutic approach for tumors resistant to CDK4/6 inhibitors .

Properties

IUPAC Name

2-[(4-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-23-12-9-7-11(8-10-12)17(22)20-18-15(16(19)21)13-5-3-2-4-6-14(13)24-18/h7-10H,2-6H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRLWYCOJIGNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohepta[b]thiophene scaffold, which is known for its diverse biological activities. The molecular formula is C15H18N2O3SC_{15}H_{18}N_2O_3S with a molecular weight of approximately 306.39 g/mol. Its unique structure may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of compounds with similar structures in exhibiting anticancer properties. For instance, various derivatives of cyclohepta[b]thiophenes have shown promising results in inhibiting cell proliferation in different cancer cell lines.

Case Studies

  • Cyclohepta[b]thiophene Derivatives : A study evaluated several derivatives including those with benzamide and urea functionalities. Compound 17 demonstrated significant antiproliferative activity against A549 lung cancer cells with a GI50 value of 2.01 µM, indicating strong growth inhibition compared to standard treatments like nocodazole .
  • Mechanistic Insights : The mechanism of action for these compounds often involves inducing cell cycle arrest and apoptosis. In particular, compound 17 was shown to cause G2/M phase accumulation and activate caspases 3, 8, and 9 in treated A549 cells, suggesting a pathway involving apoptosis .

Biological Assays

Biological assays are crucial for evaluating the efficacy of potential therapeutic agents. Common assays used include:

  • MTT Assay : Measures cell viability by assessing mitochondrial activity.
  • Flow Cytometry : Used to analyze cell cycle distribution and apoptosis markers.
  • Western Blotting : Employed to detect specific proteins involved in cell cycle regulation and apoptosis.

Comparative Biological Activity Table

Compound NameCell Line TestedGI50 (µM)Mechanism of Action
Compound 17A549 (Lung)2.01G2/M Arrest & Apoptosis Activation
Compound XOVACAR-40.69Tubulin Polymerization Inhibition
Compound YCAKI-12.27Cell Cycle Arrest

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: Electron-donating groups (e.g., NH₂ in Compound 27, OCH₃ in Compound 31) may improve solubility but reduce metabolic stability.
  • Synthesis Yields : Yields vary widely (25–80%), influenced by substituent reactivity and purification challenges. Halogenated derivatives (e.g., Compound 7) show lower yields (~25%), possibly due to steric or electronic effects during acylation .

Physicochemical Properties

  • Melting Points : Melting points correlate with substituent polarity. Compound 27 (NH₂, mp 210–212°C) has a higher melting point than Compound 31 (OCH₃, mp 194–196°C), likely due to stronger intermolecular hydrogen bonding .
  • NMR Trends :
    • Cycloheptane Protons : All analogs show δ 1.40–2.75 ppm for cycloheptane CH₂ groups, indicating structural consistency in the core scaffold .
    • Aromatic Protons : Substituents influence aromatic shifts. For example, the 3,4-dimethoxy group in Compound 31 causes upfield shifts (δ 7.00–7.50 ppm) compared to the 4-chloro analog (δ ~7.30–7.80 ppm) .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Activation of carboxylic acids (e.g., using EDCI/HOBt) and reaction with amines under inert atmospheres (N₂/Ar) .
  • Sulfonylation/sulfuration : Introduction of sulfur-containing groups (e.g., methylthio) via nucleophilic substitution or oxidation-reduction sequences .
  • Cyclization : Formation of the tetrahydrocycloheptathiophene core using catalysts like triethylamine or pyridine in solvents such as DMF or dichloromethane .

Critical Conditions :

StepTemperatureSolventCatalystYield Range
Amidation0–25°CDCMEDCI/HOBt60–75%
Cyclization60–80°CDMFPyridine50–68%

Key Characterization :

  • NMR (¹H/¹³C) for structural confirmation of the methylthio and benzamido groups .
  • HPLC for purity assessment (>95% required for biological assays) .

Q. What functional groups dominate the compound’s reactivity and bioactivity?

  • Methylthio group (-SMe) : Enhances lipophilicity and influences interactions with hydrophobic enzyme pockets (e.g., Pks13 in Mycobacterium tuberculosis) .
  • Benzamido moiety : Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding sites) .
  • Tetrahydrocycloheptathiophene core : Contributes to conformational rigidity, affecting binding affinity and metabolic stability .

Advanced Research Questions

Q. How can computational modeling optimize synthesis and predict biological activity?

  • Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and optimize conditions (e.g., solvent polarity effects on cyclization) .
  • Molecular docking predicts interactions with targets like Pks13 or cancer-related kinases. For example, the methylthio group’s van der Waals interactions with Pks13’s hydrophobic cleft correlate with anti-TB activity .
  • Machine learning (e.g., QSAR models) prioritizes derivatives with improved solubility or reduced toxicity .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Discrepancies often arise from subtle structural variations. For example:

Analog SubstituentBioactivity (IC₅₀)TargetReference
Ethylsulfonyl ()0.8 µM (Pks13)Anti-TB
Trifluoromethyl ()12 µM (HepG2)Anticancer
Nitrobenzamido ( )InactiveN/A

Methodological Approach :

  • Conduct structure-activity relationship (SAR) studies to isolate the impact of substituents.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate docking predictions .

Q. What strategies improve yield and scalability in multi-step synthesis?

  • Flow chemistry : Reduces side reactions in amidation steps by precise control of residence time and temperature .
  • Microwave-assisted synthesis : Accelerates cyclization (e.g., 30-minute reaction vs. 6 hours conventionally) with 15–20% yield improvement .
  • Solvent screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising yield .

Data Contradiction Analysis Example

Issue : Conflicting reports on anticancer efficacy between in vitro and in vivo models.

  • Hypothesis : Poor pharmacokinetic properties (e.g., low oral bioavailability) limit in vivo activity.
  • Resolution :
    • Perform ADMET profiling : Measure logP (optimal: 2–3) and plasma protein binding (e.g., >90% reduces free drug concentration) .
    • Modify the carboxamide group : Introduce PEGylated derivatives to enhance solubility and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.